Cas no 109221-90-1 ((3-Phenoxyphenyl)hydrazine Hydrochloride)
(3-Phenoxyphenyl)hydrazine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Benzyloxyphenylhydrazine hydrochloride
- (3-PHENOXYPHENYL)HYDRAZINE HYDROCHLORIDE,
- (3-phenoxyphenyl)diazane hydrochloride
- (3-Phenoxy-phenyl)-hydrazin,Hydrochlorid
- BESTIPHARMA 580-659
- N'-(3-PHENOXY-PHENYL)-HYDRAZINIUM,CHLORIDE
- Hydrazine,(3-phenoxyphenyl)-, monohydrochloride (9CI)
- Hydrazine, (m-phenoxyphenyl)-,hydrochloride (6CI)
- D1181
- 3-BenzyloxyphenylhydrazineHcl
- (3-PHENOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE
- AS-44997
- (3-phenoxyphenyl)hydrazinehydrochloride
- (3-phenoxyphenyl)hydrazine;hydrochloride
- (3-Phenoxy-phenyl)-hydrazine hydrochloride, AldrichCPR
- A801981
- 109221-90-1
- (3-Phenoxyphenyl)hydrazine HCl
- AB9886
- SCHEMBL4376342
- AKOS027327823
- (3-phenoxyphenyl)hydrazine hydrochloride
- (3-Phenoxy-phenyl)-hydrazine HCl
- EN300-7360691
- MFCD06738786
- AB27889
- N'-(3-PHENOXY-PHENYL)-HYDRAZINIUM, CHLORIDE
- (3-Phenoxyphenyl)hydrazine Hydrochloride
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- MDL: MFCD06738786
- Inchi: 1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H
- InChI Key: ASGHYEJXROPEMM-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC=CC=1)C1=CC=CC(=C1)NN
Computed Properties
- Exact Mass: 236.07200
- Monoisotopic Mass: 236.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.28000
- LogP: 4.33980
(3-Phenoxyphenyl)hydrazine Hydrochloride Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(3-Phenoxyphenyl)hydrazine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001550-5g |
(3-Phenoxyphenyl)hydrazine hydrochloride |
109221-90-1 | 97% | 5g |
$759.20 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0349S-1g |
(3-Phenoxy-phenyl)-hydrazine hydrochloride |
109221-90-1 | 96% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0349S-5g |
(3-Phenoxy-phenyl)-hydrazine hydrochloride |
109221-90-1 | 96% | 5g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0349S-500mg |
(3-Phenoxy-phenyl)-hydrazine hydrochloride |
109221-90-1 | 96% | 500mg |
1263.58CNY | 2021-05-08 | |
| abcr | AB446671-250 mg |
(3-Phenoxyphenyl)hydrazine HCl; . |
109221-90-1 | 250MG |
€270.50 | 2023-07-18 | ||
| abcr | AB446671-1 g |
(3-Phenoxyphenyl)hydrazine HCl; . |
109221-90-1 | 1g |
€394.60 | 2023-07-18 | ||
| abcr | AB446671-5 g |
(3-Phenoxyphenyl)hydrazine HCl; . |
109221-90-1 | 5g |
€1,414.60 | 2023-07-18 | ||
| TRC | P321198-50mg |
(3-Phenoxyphenyl)hydrazine Hydrochloride |
109221-90-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P321198-100mg |
(3-Phenoxyphenyl)hydrazine Hydrochloride |
109221-90-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P321198-500mg |
(3-Phenoxyphenyl)hydrazine Hydrochloride |
109221-90-1 | 500mg |
$ 340.00 | 2022-06-03 |
(3-Phenoxyphenyl)hydrazine Hydrochloride Suppliers
(3-Phenoxyphenyl)hydrazine Hydrochloride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (3-Phenoxyphenyl)hydrazine Hydrochloride
(3-Phenoxyphenyl)hydrazine Hydrochloride and Its Significance in Modern Chemical Research
CAS No. 109221-90-1 is a chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, specifically (3-Phenoxyphenyl)hydrazine Hydrochloride, is a derivative of hydrazine and possesses unique structural and chemical properties that make it a valuable tool in the development of novel therapeutic agents. The hydrazine moiety, in particular, is known for its reactivity with various functional groups, making it a versatile intermediate in organic synthesis.
The compound's molecular structure consists of a phenyl ring substituted with a phenoxy group at the 3-position, further functionalized with a hydrazine group and hydrochloride salt form. This specific arrangement imparts distinct electronic and steric properties, which can be exploited in the design of molecules with targeted biological activities. The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical assays and drug formulation studies.
In recent years, there has been a surge in research focused on developing new chemotherapeutic agents that can effectively combat various diseases, including cancer and infectious disorders. (3-Phenoxyphenyl)hydrazine Hydrochloride has emerged as a promising candidate in this area due to its ability to interact with biological targets in multiple ways. For instance, studies have shown that this compound can act as a kinase inhibitor, interfering with signaling pathways that are crucial for cancer cell proliferation. Additionally, its hydrazine moiety allows for potential reactions with aldehydes and ketones, leading to the formation of Schiff bases—structures that have shown promise in the development of antimicrobial and anti-inflammatory agents.
One of the most intriguing aspects of CAS No. 109221-90-1 is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel derivatives with enhanced pharmacological properties. For example, modifications to the phenyl ring or the hydrazine group can lead to compounds with improved selectivity or potency against specific disease targets. These derivatives are being extensively studied in preclinical models to evaluate their therapeutic potential.
The pharmaceutical industry has been particularly interested in exploring the applications of this compound in oncology research. Preclinical studies have demonstrated that derivatives of (3-Phenoxyphenyl)hydrazine Hydrochloride can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. By blocking these kinases, the compounds can disrupt critical signaling pathways involved in tumor growth and metastasis. Furthermore, their ability to generate reactive oxygen species under certain conditions makes them candidates for photodynamic therapy, an emerging treatment modality for cancer.
Beyond oncology, CAS No. 109221-90-1 and its derivatives have shown promise in addressing other therapeutic challenges. For instance, researchers have investigated its potential as an antiviral agent by examining its interactions with viral proteases and polymerases. The compound's structural features allow it to mimic natural substrates or inhibitors, thereby disrupting viral replication cycles. Additionally, its antimicrobial properties have been explored against resistant strains of bacteria and fungi, highlighting its versatility as a scaffold for drug discovery.
The synthesis of (3-Phenoxyphenyl)hydrazine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only enhance synthetic efficiency but also allow for greater flexibility in modifying the compound's structure for tailored biological activities.
In conclusion, CAS No. 109221-90-1, specifically (3-Phenoxyphenyl)hydrazine Hydrochloride, represents a significant advancement in chemical research with broad implications for pharmaceutical development. Its unique structural features and reactivity make it a valuable building block for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.
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